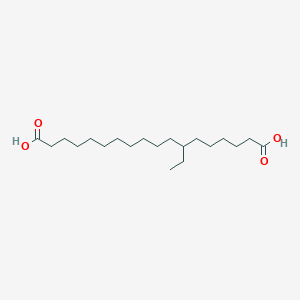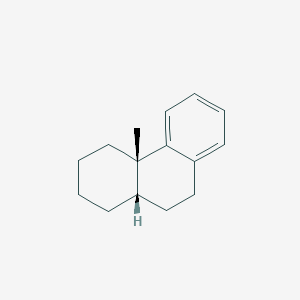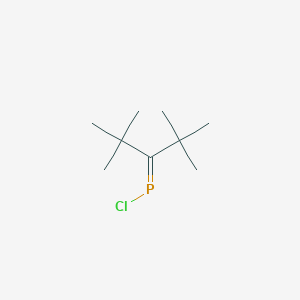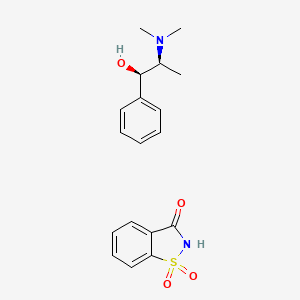
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione is an organic compound with the molecular formula C17H16O4 It is known for its unique structure, which includes two methoxyphenyl groups attached to an oxane-2,6-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-methoxyphenyl)oxane-2,6-dione typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxane-2,6-dione core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-methoxyphenyl)oxane-2,6-dione involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and π-π interactions, while the oxane-2,6-dione core can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(4-hydroxyphenyl)oxane-2,6-dione: Similar structure but with hydroxy groups instead of methoxy groups.
4,4-Bis(4-chlorophenyl)oxane-2,6-dione: Similar structure but with chloro groups instead of methoxy groups.
4,4-Bis(4-nitrophenyl)oxane-2,6-dione: Similar structure but with nitro groups instead of methoxy groups.
Uniqueness
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione is unique due to its methoxy groups, which can enhance its solubility and reactivity compared to its analogs. The presence of methoxy groups also allows for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
79564-33-3 |
|---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4,4-bis(4-methoxyphenyl)oxane-2,6-dione |
InChI |
InChI=1S/C19H18O5/c1-22-15-7-3-13(4-8-15)19(11-17(20)24-18(21)12-19)14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
UGMJMEVYADPJQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC(=O)OC(=O)C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




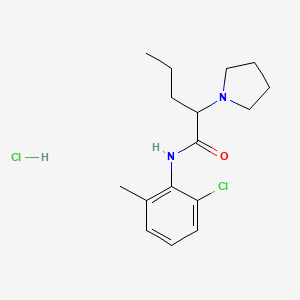
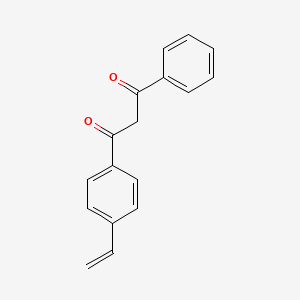

![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
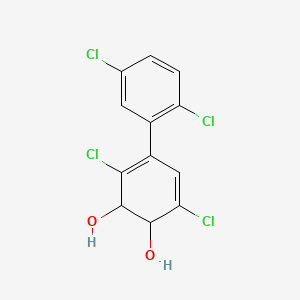
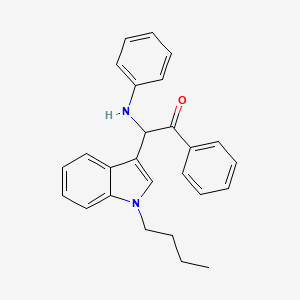
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
